![molecular formula C14H14INO4S B7463411 N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B7463411.png)
N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide, also known as IDBS, is a chemical compound that has been widely studied for its potential applications in scientific research. IDBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act through the inhibition of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of hydrogen ions. This can result in a decrease in pH, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Escherichia coli and Candida albicans. N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer. In addition, N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been shown to inhibit carbonic anhydrase activity in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide is its diverse range of biological activities. This makes it a useful compound for investigating various physiological and biochemical processes. However, one limitation of N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of interest is the investigation of the anticancer properties of N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide in vivo. Finally, the potential use of N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide as a tool for investigating the role of carbonic anhydrase in various physiological processes warrants further investigation.
Conclusion:
In conclusion, N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide is believed to act through the inhibition of carbonic anhydrase, although the exact mechanism of action is not fully understood. Although there are some limitations to working with N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide, its diverse range of biological activities makes it a useful compound for investigating various physiological and biochemical processes.
Synthesis Methods
The synthesis of N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction between 4-iodoaniline and 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide by treatment with hydrochloric acid. The purity of N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that plays a key role in various physiological processes.
properties
IUPAC Name |
N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO4S/c1-19-12-7-8-13(20-2)14(9-12)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHBGFDIPCQAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide |
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